molecular formula C21H23ClN4O3S B4580915 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No. B4580915
M. Wt: 447.0 g/mol
InChI Key: IEBZGXUNMWNNJX-UHFFFAOYSA-N
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Description

Research in the field of heterocyclic compounds, including triazoles, has been extensive due to their diverse applications in medicinal chemistry and material science. Triazoles, particularly those substituted with various functional groups, exhibit a wide range of biological activities and chemical properties.

Synthesis Analysis

Triazole derivatives are typically synthesized through cyclization reactions, involving azides and alkynes, or by condensation reactions with appropriate precursors. For example, the synthesis of triazole-thione derivatives involves reactions between amino-triazoles and acyl chlorides or carboxylic acids in the presence of catalytic agents or under specific conditions to achieve the desired substitution patterns (Xue et al., 2008).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray diffraction, revealing details about the crystal system, space group, and molecular dimensions. The dihedral angles and intermolecular interactions, such as hydrogen bonding and π-π interactions, play significant roles in stabilizing the crystal structure (Xue et al., 2008).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, including N-alkylation, acylation, and condensation, enabling the introduction of diverse functional groups. These reactions are crucial for modifying the chemical and biological properties of the compounds (Krakowiak & Bradshaw, 2003).

Scientific Research Applications

Synthesis and Biological Activities

  • Novel triazole compounds containing thioamide groups have been synthesized, showing antifungal and plant growth regulating activities. These compounds demonstrate the versatility of triazole derivatives in developing bioactive molecules (Fa-Qian Liu et al., 2005).

Antitumor Activity

  • A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed considerable anticancer activity against some cancer cell lines. This research emphasizes the potential of structurally related compounds in cancer therapy (L. Yurttaş et al., 2015).
  • Another study focused on the synthesis of new 2-(4-aminophenyl)benzothiazole derivatives, highlighting the antitumor evaluation of these compounds and their effectiveness against various human tumor cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Anti-inflammatory Activities

  • Research on novel 1,2,4-triazole derivatives demonstrated their cholinesterase inhibition, suggesting a potential application in treating diseases associated with cholinesterase activity. These findings contribute to the understanding of triazole derivatives as versatile scaffolds for developing therapeutic agents (N. Riaz et al., 2020).
  • Another study synthesized triazole-based benzothiazole/benzoxazole derivatives, investigating their p38α MAP kinase inhibition and anti-inflammatory activity. This research underscores the potential of such compounds in developing anti-inflammatory drugs (S. Tariq et al., 2018).

properties

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c1-4-26-19(10-14-8-6-5-7-9-14)24-25-21(26)30-13-20(27)23-16-12-17(28-2)15(22)11-18(16)29-3/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBZGXUNMWNNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Reactant of Route 2
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2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

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